molecular formula C13H15ClN2O3S B2872460 3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide CAS No. 1903123-76-1

3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide

Cat. No.: B2872460
CAS No.: 1903123-76-1
M. Wt: 314.78
InChI Key: LJMCHWXWXJHPEE-UHFFFAOYSA-N
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Description

3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide is a chemical compound with a complex structure that includes a chloro group, an isoxazole ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the propyl chain and the benzenesulfonamide group. The chloro group is then added to the benzene ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in biochemical assays and studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The isoxazole ring and benzenesulfonamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide
  • N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide

Uniqueness

3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from similar compounds and can lead to different applications and effects.

Properties

IUPAC Name

3-chloro-4-methyl-N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3S/c1-10-4-5-12(7-13(10)14)20(17,18)16-6-2-3-11-8-15-19-9-11/h4-5,7-9,16H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMCHWXWXJHPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CON=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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